molecular formula C6H5ClN2O2 B6589028 2-amino-3-chloropyridine-4-carboxylic acid CAS No. 1393573-06-2

2-amino-3-chloropyridine-4-carboxylic acid

Cat. No. B6589028
CAS RN: 1393573-06-2
M. Wt: 172.6
InChI Key:
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Description

2-Amino-3-chloropyridine-4-carboxylic acid (2-ACPCA) is an organic compound with the molecular formula C5H5ClN2O2. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It is a versatile building block in organic synthesis and is used in the manufacture of pharmaceuticals, agrochemicals, and dyes. 2-ACPCA is an important intermediate in the synthesis of a wide range of compounds, including chiral amines, nitriles, and amino acids.

Scientific Research Applications

2-amino-3-chloropyridine-4-carboxylic acid has a wide range of applications in scientific research, including the synthesis of chiral amines, nitriles, and amino acids. It is also used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals, and dyes. It has been used in the synthesis of a variety of drugs, including the anticonvulsant drug lamotrigine, the antimalarial drug chloroquine, and the anti-inflammatory drug ibuprofen.

Mechanism of Action

2-amino-3-chloropyridine-4-carboxylic acid is an organic compound that is used as a starting material for the synthesis of a variety of compounds. The mechanism of action of 2-amino-3-chloropyridine-4-carboxylic acid is not fully understood, but it is believed to act as an intermediate in the synthesis of chiral amines, nitriles, and amino acids.
Biochemical and Physiological Effects
2-amino-3-chloropyridine-4-carboxylic acid is an organic compound that is used as a starting material for the synthesis of a variety of compounds. The biochemical and physiological effects of 2-amino-3-chloropyridine-4-carboxylic acid are not fully understood, but it is believed to act as an intermediate in the synthesis of chiral amines, nitriles, and amino acids.

Advantages and Limitations for Lab Experiments

2-amino-3-chloropyridine-4-carboxylic acid is an organic compound that is used as a starting material for the synthesis of a variety of compounds. The advantages of using 2-amino-3-chloropyridine-4-carboxylic acid in laboratory experiments are that it is a versatile building block in organic synthesis and is relatively easy to synthesize. The main limitation of using 2-amino-3-chloropyridine-4-carboxylic acid in laboratory experiments is that it is not very stable, and it can decompose when exposed to heat or light.

Future Directions

The use of 2-amino-3-chloropyridine-4-carboxylic acid in scientific research is expected to increase in the future, as it is a versatile building block in organic synthesis and is relatively easy to synthesize. Possible future directions for the use of 2-amino-3-chloropyridine-4-carboxylic acid include the development of new drugs, agrochemicals, and dyes, as well as the synthesis of chiral amines, nitriles, and amino acids. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-amino-3-chloropyridine-4-carboxylic acid and to improve its stability.

Synthesis Methods

2-amino-3-chloropyridine-4-carboxylic acid can be synthesized by a variety of methods, including the condensation of 2-chloroacetonitrile with pyridine, the condensation of 2-chloroacetonitrile with 4-nitropyridine, and the reaction of 2-chloroacetonitrile with 2-amino-3-chloropyridine. The most common method is the condensation of 2-chloroacetonitrile with pyridine, which yields 2-amino-3-chloropyridine-4-carboxylic acid in good yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-chloropyridine-4-carboxylic acid involves the conversion of 2-chloro-3-nitropyridine to 2-amino-3-chloropyridine, followed by the carboxylation of the amino group to form the final product.", "Starting Materials": [ "2-chloro-3-nitropyridine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Carbon dioxide" ], "Reaction": [ "Reduction of 2-chloro-3-nitropyridine with sodium borohydride in the presence of hydrochloric acid to form 2-amino-3-chloropyridine", "Neutralization of the reaction mixture with sodium hydroxide", "Carboxylation of the amino group with carbon dioxide in the presence of a suitable catalyst to form 2-amino-3-chloropyridine-4-carboxylic acid" ] }

CAS RN

1393573-06-2

Product Name

2-amino-3-chloropyridine-4-carboxylic acid

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.6

Purity

95

Origin of Product

United States

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